molecular formula C9H14N2O3 B14148766 2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid CAS No. 1006483-03-9

2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid

Cat. No.: B14148766
CAS No.: 1006483-03-9
M. Wt: 198.22 g/mol
InChI Key: OLBGCQINPOBQIO-UHFFFAOYSA-N
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Description

2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the pyrazole ring, as well as a methoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Alkylation: The pyrazole ring is then alkylated using ethyl and methyl halides to introduce the ethyl and methyl groups at the desired positions.

    Methoxylation: The methoxy group is introduced through the reaction of the pyrazole derivative with methoxyacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
  • 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
  • 2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]acetic acid

Uniqueness

2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the methoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1006483-03-9

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-[(1-ethyl-5-methylpyrazol-4-yl)methoxy]acetic acid

InChI

InChI=1S/C9H14N2O3/c1-3-11-7(2)8(4-10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13)

InChI Key

OLBGCQINPOBQIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)COCC(=O)O)C

Origin of Product

United States

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